
Antazoline hydrochloride
Descripción general
Descripción
Antazoline hydrochloride (C₁₇H₁₉N₃·HCl, CAS 2508-72-7) is a first-generation antihistamine and H₁ receptor antagonist with a molecular weight of 301.81 g/mol . It is sparingly soluble in water but readily dissolves in dimethyl sulfoxide (DMSO) and alcohol . Originally developed for allergic conditions like conjunctivitis and rhinitis, it is often formulated with vasoconstrictors such as naphazoline to enhance efficacy in reducing ocular redness and itching .
Recent studies have expanded its applications. For example, this compound demonstrated dose-dependent inhibition of hepatitis B virus (HBV) DNA secretion in vitro, with EC₅₀ values of 4.321 μM in HepAD38 cells and 2.349 μM in Huh7 cells . It has also shown antiarrhythmic efficacy, reducing premature ventricular contractions (PVCs) by 70.11% in patients with structurally normal hearts, comparable to Buchangwenxin granules (67.80%) .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
El clorhidrato de antazolina se puede sintetizar mediante un proceso de varios pasos que implica la reacción de la bencilamina con el glioxal para formar un compuesto imidazolina intermedio. Este intermedio se hace reaccionar luego con cloruro de bencilo para producir antazolina, que posteriormente se convierte en su sal de clorhidrato mediante tratamiento con ácido clorhídrico .
Métodos de Producción Industrial
En entornos industriales, la producción de clorhidrato de antazolina implica rutas sintéticas similares pero a mayor escala. El proceso está optimizado para el rendimiento y la pureza, a menudo involucrando el uso de reactores de alta presión y sistemas de flujo continuo para garantizar una producción constante .
Análisis De Reacciones Químicas
Table 1: Degradation Product Identification
Condition | Degradation Product | Analytical Method | Reference |
---|---|---|---|
Reflux at high pH (9–11) | N-Benzyl-N-phenylglycine | HPLC, NMR, MS |
This degradation occurs via cleavage of the imidazoline ring, resulting in the formation of N-benzyl-N-phenylglycine. Stability studies indicate that the compound is more stable in acidic formulations (pH 5–6.5) .
Stability Under Thermal and pH Conditions
This compound demonstrates temperature- and pH-dependent stability:
Table 2: Stability Profile
Parameter | Condition | Observation | Reference |
---|---|---|---|
Thermal Decomposition | >150°C | Gradual decomposition; no autoignition | |
Aqueous Stability | pH 5–6.5 (1% solution) | Stable for >24 hours | |
pH >8 | Rapid hydrolysis |
The compound remains stable in neutral to slightly acidic aqueous solutions but degrades in alkaline environments or at elevated temperatures .
Reactivity with Oxidizing Agents
This compound exhibits incompatibility with strong oxidizing agents, leading to redox reactions. While specific reaction products are not fully characterized, safety data highlight:
Table 3: Interaction with Oxidizers
Oxidizing Agent | Reaction Outcome | Precaution | Reference |
---|---|---|---|
Peroxides, Chlorates | Exothermic decomposition | Avoid storage with oxidizers |
These reactions necessitate careful handling to prevent hazardous decomposition .
Dissociation and Ionization Behavior
The compound’s dissociation constants and ionization patterns influence its solubility and reactivity:
- pKa : 8.3 (imidazoline nitrogen), facilitating protonation in physiological conditions .
- Collision Cross-Section (CCS) :
These properties underpin its behavior in chromatographic and mass spectrometric analyses.
Aplicaciones Científicas De Investigación
Hepatitis B Virus Inhibition
Recent research has identified antazoline hydrochloride as a promising candidate for the treatment of Hepatitis B virus (HBV) infections. A study conducted using a high-throughput evaluation system revealed that antazoline effectively reduces HBV DNA in a dose-dependent manner. The effective concentration (EC50) for antazoline was found to be 2.910 μmol/L in HepAD38 cells and 2.349 μmol/L in Huh7 cells, indicating its potent antiviral activity against HBV .
Table 1: Antiviral Efficacy of this compound
Cell Line | EC50 (μmol/L) | Mechanism of Action |
---|---|---|
HepAD38 | 2.910 | Inhibits release phase of HBV life cycle |
Huh7 | 2.349 | Reduces mature HBV particle release |
Pharmacological Cardioversion in Atrial Fibrillation
Antazoline has been studied for its efficacy in the rapid pharmacological cardioversion of atrial fibrillation (AF). Clinical studies indicate that it is at least as effective as other antiarrhythmic agents such as propafenone and amiodarone, with a high success rate in restoring sinus rhythm .
Table 2: Efficacy Comparison in Cardioversion Studies
Drug | Success Rate (%) | Complications Rate (%) |
---|---|---|
Antazoline | 85.3 | Low |
Propafenone | Comparable | Moderate |
Amiodarone | Lower | Higher |
Clinical Studies Overview
- A multicenter study involving 1365 patients demonstrated that intravenous antazoline led to successful termination of AF in 85.3% of cases, outperforming amiodarone and showing comparable efficacy to propafenone .
- The mechanism by which antazoline exerts its antiarrhythmic effects includes prolongation of the atrial refractory period and alteration of membrane permeability to sodium and potassium currents .
Safety Profile and Side Effects
The safety profile of antazoline has been evaluated across various studies, indicating a low incidence of serious adverse effects during its use for cardioversion . However, caution is advised when administering it to patients with organic heart disease due to its negative ionotropic effects.
Conclusion and Future Directions
This compound demonstrates significant potential beyond its antihistaminic properties, particularly in the fields of antiviral therapy and cardiology. Its efficacy against HBV and its role in pharmacological cardioversion highlight the need for further clinical trials to establish its safety and effectiveness comprehensively.
Future research should focus on:
- Long-term safety studies in diverse patient populations.
- Mechanistic studies to elucidate the pathways involved in its antiviral action.
- Randomized controlled trials comparing antazoline with other established therapies for AF.
Mecanismo De Acción
El clorhidrato de antazolina ejerce sus efectos uniéndose a los receptores H1 de la histamina, bloqueando así la acción de la histamina endógena. Esto conduce al alivio temporal de los síntomas asociados con la liberación de histamina, como la congestión nasal y la conjuntivitis alérgica . Las propiedades anticolinérgicas del compuesto también contribuyen a su eficacia al reducir las secreciones y brindar un alivio sintomático adicional .
Comparación Con Compuestos Similares
Structural and Pharmacological Analogues
Naphazoline Hydrochloride
- Structure : Imidazoline derivative with vasoconstrictive properties.
- Mechanism : α-adrenergic agonist, reducing vascular permeability.
- Clinical Use : Combined with antazoline in ophthalmic solutions (e.g., Vasocon-A) for allergic conjunctivitis. The combination significantly outperforms placebo in reducing conjunctival inflammation (p < 0.05) and photophobia .
Pheniramine Maleate
- Structure : Ethylenediamine-class antihistamine.
- Mechanism : H₁ receptor blockade with weaker anti-inflammatory effects compared to antazoline.
- Clinical Use : Combined with naphazoline (Naphcon-A) but less effective than antazoline-naphazoline combinations in suppressing itching (p < 0.01) .
Olopatadine Hydrochloride
- Structure : Dual-action H₁ antagonist and mast-cell stabilizer.
- Mechanism : Prevents histamine release and receptor binding.
- Clinical Use : Superior to pheniramine/naphazoline in sustained symptom relief but slower onset than antazoline-based formulations .
Antazoline Salts and Derivatives
Key Differences :
- Efficacy : Antazoline HCl has broader clinical validation (e.g., antiviral, antiarrhythmic) compared to its salts .
- Stability : Mesilate and phosphate salts exhibit better aqueous solubility but are less commonly used due to formulation challenges .
Antiviral Comparators: Entecavir
Pharmacokinetic Comparison
Antazoline’s rapid elimination (t₁/₂ = 3.53 h) supports frequent dosing in acute settings, while pheniramine’s longer half-life suits sustained oral use .
Actividad Biológica
Antazoline hydrochloride is a first-generation antihistamine primarily known for its role as a histamine H1 receptor antagonist. Its biological activities extend beyond mere antihistaminic effects, showcasing a range of pharmacological properties that warrant detailed exploration.
Antazoline selectively binds to the histamine H1 receptors without activating them, effectively blocking the action of endogenous histamine. This antagonistic action leads to relief from symptoms associated with allergic reactions, such as nasal congestion and allergic conjunctivitis. The drug's mechanism can be summarized as follows:
- Binding : Antazoline binds to the H1 receptor with a high affinity (dissociation constant ) .
- Inhibition : By occupying the receptor, it prevents histamine from exerting its effects, which include smooth muscle contraction and increased vascular permeability .
Pharmacokinetics
Research on the pharmacokinetics of this compound has shown varying absorption and distribution characteristics:
- Absorption : The exact absorption profile in humans remains largely undocumented; however, studies in animal models indicate significant systemic availability.
- Distribution : Antazoline demonstrates a potential ability to cross the blood-brain barrier, which could explain some central nervous system (CNS) effects associated with its use .
- Metabolism and Excretion : Limited data is available regarding its metabolic pathways and elimination routes in humans, but studies in rats have provided insights into its excretion profiles .
Biological Activity and Effects
Antazoline exhibits several biological activities beyond its antihistaminic properties:
- Anticholinergic Effects : As a first-generation antihistamine, antazoline possesses anticholinergic properties that can lead to side effects such as dry mouth and sedation .
- CNS Activity : The drug's ability to penetrate the CNS may contribute to its sedative effects, which are common among first-generation antihistamines .
- Insulin Secretion : Studies indicate that antazoline may act as an imidazoline binding site ligand, potentially inducing insulin secretion in pancreatic tissues of rats .
Case Studies and Clinical Applications
Antazoline is commonly used in clinical settings for:
- Allergic Conjunctivitis : It is frequently combined with naphazoline in eye drop formulations to alleviate symptoms of allergic conjunctivitis .
- Nasal Congestion : As an oral or topical agent, it provides symptomatic relief from nasal congestion due to allergies.
Table 1: Summary of Biological Activities
Activity Type | Description |
---|---|
Histamine H1 Antagonism | Blocks histamine-induced effects, relieving allergy symptoms |
Anticholinergic Effects | May cause sedation and dry mouth due to muscarinic receptor blockade |
CNS Penetration | Potential for sedation and cognitive effects |
Insulin Secretion | Induces insulin release in pancreatic tissues (animal studies) |
Research Findings
Recent studies have highlighted both the therapeutic benefits and potential risks associated with prolonged use of first-generation antihistamines like antazoline. A notable study linked higher cumulative use of these agents with an increased risk of Alzheimer's disease in older adults, attributed to their anticholinergic activity .
Moreover, pharmacokinetic studies have demonstrated that antazoline can significantly alter the pharmacodynamics of other drugs when co-administered, indicating the need for careful management in polypharmacy scenarios .
Q & A
Basic Research Questions
Q. What analytical methods are recommended for identifying and quantifying antazoline hydrochloride in pharmaceutical formulations?
- Methodological Answer : High-performance thin-layer chromatography (HPTLC) with densitometric detection is a validated method for simultaneous quantification of this compound and related compounds (e.g., tetryzoline) in eye drops. The stationary phase consists of silica gel 60 F254 plates, and the mobile phase includes ethyl acetate:methanol:ammonia (10:10:1 v/v/v), with detection at 216 nm . For spectrophotometric analysis without chemical separation, chemometric approaches like principal component regression (PCR) and partial least squares (PLS) are effective, especially for multi-component formulations .
Q. How does the Pharmacopoeia Europaea (Ph. Eur.) characterize this compound?
- Methodological Answer : The Ph. Eur. 6.2 monograph describes this compound as a white or almost white crystalline powder with sparing solubility in water, solubility in alcohol, and slight solubility in dichloromethane. Identification relies on infrared spectroscopy (IR) and chromatographic purity tests, ensuring compliance with pharmacopoeial standards for research-grade material .
Q. What are the critical parameters for validating this compound stability in experimental formulations?
- Methodological Answer : Stability studies should assess degradation under stress conditions (e.g., heat, light, pH variations) using validated HPTLC or UHPLC methods. For example, UHPLC with an ACE Excel 2 C18-PFP column (40°C, acetonitrile/phosphate buffer mobile phase) can resolve degradation products while maintaining baseline separation of antazoline and naphazoline hydrochlorides .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported antiarrhythmic efficacy of this compound across preclinical models?
- Methodological Answer : Discrepancies in antiarrhythmic activity (e.g., atrial fibrillation vs. ventricular arrhythmias) may arise from species-specific pharmacokinetics or experimental design variations. To address this, use standardized in vivo models (e.g., rat atrial fibrillation protocols) with plasma concentration monitoring via reversed-phase ion-pair chromatography. Cross-validate findings using ex vivo electrophysiological assays .
Q. What inter-laboratory validation strategies ensure reproducibility in this compound quantification?
- Methodological Answer : Implement harmonized protocols for sample preparation (e.g., methanol dilution for eye drops) and chromatographic conditions (e.g., HPTLC plate pre-treatment, mobile phase composition). Collaborative studies should report inter-day precision (<2% RSD) and accuracy (98–102%) using reference standards from pharmacopoeias or certified suppliers (e.g., TRC A678405) .
Q. How do chemometric methods enhance the analysis of this compound in complex matrices?
- Methodological Answer : Multivariate calibration algorithms (PCR, PLS) enable simultaneous determination of antazoline and structurally similar compounds (e.g., naphazoline) without physical separation. These methods require spectral preprocessing (e.g., derivative transformations) and validation against traditional HPLC to minimize matrix interference in spectrophotometric assays .
Q. What structural insights can X-ray diffraction provide for this compound polymorphs?
- Methodological Answer : X-ray diffraction data (e.g., Ci7Hl9N3·HCl) reveal crystal lattice parameters and polymorphism, which influence solubility and bioavailability. Pair this with thermal analysis (DSC/TGA) to correlate structural stability with pharmacological performance .
Propiedades
IUPAC Name |
N-benzyl-N-(4,5-dihydro-1H-imidazol-2-ylmethyl)aniline;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3.ClH/c1-3-7-15(8-4-1)13-20(14-17-18-11-12-19-17)16-9-5-2-6-10-16;/h1-10H,11-14H2,(H,18,19);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWKDMSRRIBZZAY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(N1)CN(CC2=CC=CC=C2)C3=CC=CC=C3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
91-75-8 (Parent) | |
Record name | Antazoline hydrochloride [USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002508727 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID1047782 | |
Record name | Antazoline hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1047782 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>45.3 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID855763 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
2508-72-7 | |
Record name | Antazoline hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2508-72-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Antazoline hydrochloride [USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002508727 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Antazoline hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1047782 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Antazoline hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.927 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ANTAZOLINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FP8Q8F72JH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.